Potassium trimethylsilanolate

Catalog No.
S655296
CAS No.
10519-96-7
M.F
C3H10KOSi
M. Wt
129.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium trimethylsilanolate

CAS Number

10519-96-7

Product Name

Potassium trimethylsilanolate

IUPAC Name

potassium;trimethyl(oxido)silane

Molecular Formula

C3H10KOSi

Molecular Weight

129.29 g/mol

InChI

InChI=1S/C3H10OSi.K/c1-5(2,3)4;/h4H,1-3H3;

InChI Key

COTHYYYVPUZALV-UHFFFAOYSA-N

SMILES

C[Si](C)(C)[O-].[K+]

Synonyms

1,1,1-Trimethylsilanol Potassium Salt; (Trimethylsiloxy)potassium; Trimethylsilanol Potassium Deriv.; Trimethylsilanol Potassium Salt; Potassium Trimethylsilanolate; Potassium Trimethylsiloxide; Potassium Trimethylsilyloxide; Trimethylsiloxypotassium

Canonical SMILES

C[Si](C)(C)O.[K]

Isomeric SMILES

C[Si](C)(C)[O-].[K+]

The exact mass of the compound Potassium trimethylsilanolate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408673. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organosilicon Compounds - Trimethylsilyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Potassium trimethylsilanolate (KOTMS, CAS 10519-96-7) is a highly versatile, organic-soluble oxyanionic base and nucleophile widely utilized in advanced chemical synthesis. Its primary procurement value lies in its exceptional solubility in aprotic organic solvents—such as tetrahydrofuran (THF) and toluene—combined with a precisely tuned basicity. With a conjugate acid pKa of approximately 12.7, KOTMS is significantly milder than traditional alkoxide bases like potassium tert-butoxide (KOtBu, pKa ~16.5) . This unique physicochemical profile makes KOTMS a premier reagent for homogeneous, anhydrous cross-coupling reactions, mild deprotections, and siloxane polymerizations where stronger bases or insoluble inorganic salts cause substrate degradation, protodeboronation, or sluggish reaction kinetics [1].

Generic substitution of KOTMS with cheaper inorganic bases (e.g., KOH, K2CO3) forces heterogeneous reaction conditions in organic solvents, severely bottlenecking mass transfer and requiring aqueous biphasic conditions that trigger competitive side reactions like protodeboronation in Suzuki-Miyaura couplings [1]. Conversely, substituting KOTMS with organic-soluble alkoxides like KOtBu introduces excessive basicity, leading to the base-mediated decomposition of sensitive heteroarenes or unwanted elimination reactions. Even switching to the sodium analog (NaOTMS) can alter transmetalation kinetics and ion-pairing effects in palladium-catalyzed systems. Therefore, KOTMS is strictly non-interchangeable when a process requires rapid, homogeneous kinetics combined with mild, anhydrous conditions [1].

Anhydrous Suzuki-Miyaura Cross-Coupling Acceleration

In anhydrous Suzuki-Miyaura cross-couplings of boronic esters, the choice of base dictates both reaction rate and pathway. When KOTMS is employed, it enables a homogeneous, anhydrous environment that drives the reaction to quantitative yield in under 5 minutes for model systems. In direct comparison, organic-soluble alternatives like KOtBu and sodium tert-amylate were found to be completely ineffective at promoting the desired reaction [1]. Furthermore, for sluggish substrates that traditionally required >48 hours to reach satisfactory conversion using inorganic bases, switching to KOTMS achieved a >10-fold decrease in reaction time (e.g., reducing a 50-hour reaction to just 3 hours) [1].

Evidence DimensionReaction time and yield for anhydrous boronic ester cross-coupling
Target Compound DataQuantitative yield in <5 minutes; >10-fold rate acceleration for sluggish substrates
Comparator Or BaselineKOtBu / Sodium tert-amylate: Ineffective; Inorganic bases: >48 hours
Quantified Difference>10-fold reduction in reaction time; quantitative yield vs. stalled reaction
ConditionsHomogeneous, anhydrous Pd-catalyzed Suzuki-Miyaura cross-coupling in organic solvents

Enables ultra-fast, anhydrous cross-coupling workflows, preventing the protodeboronation of sensitive boronic esters that occurs in standard aqueous base conditions.

Catalytic Efficiency in Protodesilylation of Organosilanes

KOTMS demonstrates exceptional catalytic activity for the protodesilylation of organosilanes containing C–, O–, N–, and S–Si bonds. In comparative studies, KOTMS achieved 99% yield of the desilylated product at a remarkably low catalyst loading of 1–5 mol% [1]. Under identical conditions, standard inorganic base catalysts including KOAc, K2CO3, KOH, and alkoxides like NaOMe were completely inactive, yielding 0% of the desired product [1].

Evidence DimensionCatalytic yield in organosilane desilylation
Target Compound Data99% yield at 1–5 mol% catalyst loading
Comparator Or BaselineKOH, K2CO3, KOAc, NaOMe: Inactive (0% yield)
Quantified Difference99% absolute yield difference at identical low catalyst loadings
ConditionsWet DMSO solvent, 70 °C or room temperature, 1–5 mol% base loading

Allows for highly efficient, additive-free deprotection of silanes at minimal catalyst loadings where standard inorganic bases completely fail.

Attenuated Basicity for Base-Sensitive Substrates

The utility of KOTMS is heavily driven by its specific basicity profile. The conjugate acid, trimethylsilanol, has a pKa of 12.7, making KOTMS a significantly milder base than traditional alkoxides like KOtBu, whose conjugate acid (tert-butanol) has a pKa of 16.54 . This ~3.8 order of magnitude difference in basicity allows KOTMS to effectively promote transmetalation and elimination reactions without triggering the base-mediated decomposition of sensitive functional groups, such as five-membered heteroarenes, which readily degrade under KOtBu conditions.

Evidence DimensionConjugate acid pKa and relative base strength
Target Compound DataConjugate acid pKa ~12.7
Comparator Or BaselineKOtBu: Conjugate acid pKa ~16.54
Quantified Difference~3.8 pKa unit difference (nearly 10,000 times less basic)
ConditionsStandard aqueous/organic pKa reference models

Provides a critical 'Goldilocks' basicity that is strong enough to drive catalytic cycles but mild enough to prevent the degradation of sensitive pharmaceutical intermediates.

Phase Homogeneity in Aprotic Solvents

Unlike inorganic bases (e.g., KOH, K2CO3) which are strictly insoluble in non-polar and aprotic organic solvents, KOTMS exhibits high solubility in solvents such as toluene, tetrahydrofuran (THF), and dichloromethane . This solubility eliminates the severe mass-transfer limitations inherent to solid-liquid biphasic reactions. By forming a fully homogeneous solution, KOTMS ensures highly reproducible reaction kinetics, predictable scale-up, and eliminates the need for phase-transfer catalysts or aqueous co-solvents .

Evidence DimensionSolubility and phase behavior in aprotic solvents (THF, Toluene)
Target Compound DataHighly soluble, forms homogeneous solutions
Comparator Or BaselineKOH / K2CO3: Insoluble, forms heterogeneous suspensions
Quantified DifferenceHomogeneous vs. Heterogeneous phase behavior
ConditionsStandard organic synthesis conditions at room temperature in aprotic solvents

Ensures reproducible kinetics and seamless scale-up by eliminating mass-transfer bottlenecks associated with insoluble inorganic bases.

Anhydrous Suzuki-Miyaura Cross-Couplings of Unstable Boronates

Ideal for coupling sterically hindered or electronically deactivated boronic esters that are highly prone to protodeboronation in standard aqueous/inorganic base conditions, leveraging KOTMS's ability to drive ultra-fast, homogeneous transmetalation[1].

Mild, Additive-Free Protodesilylation Workflows

Selected for the removal of silyl protecting groups or the desilylation of organosilanes where ultra-low catalyst loading (1-5 mol%) is required and standard inorganic bases are completely inactive [2].

Late-Stage Functionalization of Base-Sensitive Pharmaceuticals

The procurement choice for transformations involving delicate five-membered heteroarenes or epimerization-prone stereocenters that would degrade under the harsh basicity of KOtBu, relying on the attenuated pKa of KOTMS.

Homogeneous Siloxane Polymerization

Used as a highly pure, organic-soluble initiator for the ring-opening polymerization of cyclosiloxanes, where the insolubility of KOH would cause uneven chain growth and broad polydispersity.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

129.01379796 g/mol

Monoisotopic Mass

129.01379796 g/mol

Heavy Atom Count

6

Related CAS

1066-40-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

10519-96-7

General Manufacturing Information

Silanol, 1,1,1-trimethyl-, potassium salt (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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